molecular formula C8H10O3 B2591732 3-(Oxan-3-yl)prop-2-ynoic acid CAS No. 1339388-27-0

3-(Oxan-3-yl)prop-2-ynoic acid

Cat. No. B2591732
CAS RN: 1339388-27-0
M. Wt: 154.165
InChI Key: NSMGNZVNBFQYHW-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)prop-2-ynoic acid, also known as 3-(tetrahydro-2H-pyran-3-yl)propiolic acid, is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .


Molecular Structure Analysis

The InChI code for 3-(Oxan-3-yl)prop-2-ynoic acid is 1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

3-(Oxan-3-yl)prop-2-ynoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Atmospheric Chemistry and Environmental Implications

  • Oxalic acid, a closely related compound, is a significant atmospheric dicarboxylic acid found especially in non-urban and marine atmospheres. Its presence in particulate form suggests it originates not solely from gas-phase reactions but also involves photochemical processes. Such studies highlight the role of oxalic acid and its derivatives in atmospheric chemistry, including their impact on air quality and nitrogen deposition in aquatic ecosystems (Martinelango, Dasgupta, & Al-Horr, 2007).

Photoreactive Compounds for Chemical Synthesis

  • Compounds similar to "3-(Oxan-3-yl)prop-2-ynoic acid" are explored for their potential as photoremovable protecting groups, which are crucial in the synthesis of sensitive chemical species. Their ability to undergo photolysis to release the protected compound efficiently makes them valuable tools in organic synthesis (Literák, Hroudná, & Klán, 2008).

Development of Novel Organic Materials

  • Research has explored the synthesis of novel compounds with specific functionalities, such as 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives. These materials are designed for high-performance applications, including energetic materials with exceptional density and detonation properties. This highlights the compound's potential in creating materials with tailor-made properties for industrial and defense applications (Zhang & Shreeve, 2014).

Catalysis and Green Chemistry

  • The compound and its derivatives are investigated for their catalytic roles in various chemical reactions. For instance, silver-catalyzed transformations of aliphatic carboxylic acids to oxime ethers underpin the development of greener synthesis methods. These reactions utilize less hazardous conditions and sustainable reagents, contributing to the advancement of environmentally friendly chemical processes (Zhu, Wen, Song, & Jiao, 2016).

Photocatalysis and Energy Conversion

  • Derivatives of oxalic acid, such as in the degradation of carboxylic acids on Y2O3 surfaces under UV light, showcase the potential of these compounds in photocatalysis and environmental remediation. The study indicates a path for utilizing such reactions in the degradation of pollutants, emphasizing the importance of this class of compounds in energy conversion and environmental protection efforts (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(oxan-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGNZVNBFQYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-3-yl)prop-2-ynoic acid

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